Superior Potency Against Mycobacterium abscessus Relative to Clinical Standard-of-Care Amikacin
In a direct head-to-head comparison against the reference strain M. abscessus ATCC 19977, Antibacterial agent 210 (referred to as HC2210) demonstrated an EC50 of 0.72 µM, which is approximately 5-fold more potent than the clinically used antibiotic amikacin (EC50 of 3.8 µM) [1]. This quantitative advantage was determined under identical in vitro assay conditions, providing a clear, measurable basis for selection in Mab research.
| Evidence Dimension | Inhibitory Potency (EC50) |
|---|---|
| Target Compound Data | 0.72 µM |
| Comparator Or Baseline | Amikacin: 3.8 µM |
| Quantified Difference | ~5.3-fold lower EC50 (more potent) |
| Conditions | M. abscessus ATCC 19977 reference strain, in vitro dose-response assay |
Why This Matters
For researchers developing new therapies for the highly drug-resistant M. abscessus, a 5-fold improvement in potency over a current clinical backbone drug represents a significant and quantifiable advantage in hit-to-lead optimization and mechanism-of-action studies.
- [1] Abramovitch RB, et al. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. npj Antimicrobials and Resistance. 2025. View Source
